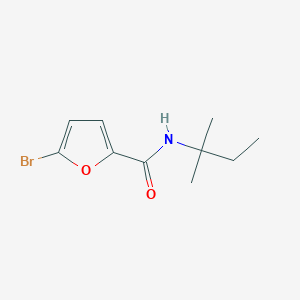

5-bromo-N-(2-methylbutan-2-yl)furan-2-carboxamide

Description

5-bromo-N-(2-methylbutan-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a carboxamide group attached to the 2-position of the furan ring. The compound also contains a 2-methylbutan-2-yl group attached to the nitrogen atom of the carboxamide group. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development.

Properties

IUPAC Name |

5-bromo-N-(2-methylbutan-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-4-10(2,3)12-9(13)7-5-6-8(11)14-7/h5-6H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWFAFKECXRNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=CC=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methylbutan-2-yl)furan-2-carboxamide typically involves the following steps:

-

Bromination of Furan: : The starting material, furan, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under reflux conditions in an organic solvent like carbon tetrachloride or dichloromethane.

-

Formation of Carboxylic Acid: : The brominated furan is then converted to 5-bromo-2-furoic acid through a carboxylation reaction. This can be achieved by treating the brominated furan with carbon dioxide in the presence of a base such as sodium hydroxide.

-

Amidation: : The 5-bromo-2-furoic acid is then reacted with 2-methylbutan-2-amine to form the desired carboxamide. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methylbutan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

-

Reduction Reactions: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

-

Oxidation Reactions: : The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of a suitable solvent.

Common Reagents and Conditions

Substitution: Potassium carbonate, dimethylformamide (DMF)

Reduction: Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran complex (BH3-THF)

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

Substitution: Various substituted furan derivatives

Reduction: Corresponding amine derivatives

Oxidation: Furan-2,5-dicarboxylic acid

Scientific Research Applications

5-bromo-N-(2-methylbutan-2-yl)furan-2-carboxamide has several scientific research applications, including:

-

Medicinal Chemistry: : The compound is used as a building block in the synthesis of various pharmaceuticals. Its furan ring and carboxamide group make it a versatile intermediate in drug development.

-

Biological Studies: : The compound is used in biological studies to investigate its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in pharmacological research.

-

Chemical Synthesis: : The compound is used as a reagent in organic synthesis to introduce the furan ring and carboxamide functionality into complex molecules. It is also used in the synthesis of heterocyclic compounds and natural product analogs.

-

Material Science: : The compound is explored for its potential use in material science, particularly in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methylbutan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and carboxamide group allow it to bind to enzymes and receptors, modulating their activity. The bromine atom at the 5-position enhances the compound’s reactivity and binding affinity.

-

Molecular Targets: : The compound targets enzymes involved in metabolic pathways, such as kinases and proteases. It also interacts with receptors on the cell surface, influencing signal transduction and cellular responses.

-

Pathways Involved: : The compound affects various cellular pathways, including apoptosis, cell cycle regulation, and DNA repair. Its ability to modulate these pathways makes it a potential therapeutic agent for treating diseases such as cancer and infections.

Comparison with Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom, furan ring, and carboxamide group makes it a valuable compound in various fields of research and application.

Biological Activity

5-bromo-N-(2-methylbutan-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology and material science.

The synthesis of this compound involves several key steps:

- Bromination of Furan : The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

- Formation of Carboxylic Acid : The brominated furan is treated with carbon dioxide under basic conditions to yield 5-bromo-2-furoic acid.

- Amidation : The carboxylic acid is then converted to the corresponding amide by reacting it with 2-methylbutan-2-amine.

The compound's structure features a furan ring and a carboxamide group, which are crucial for its biological activity, allowing it to interact with various enzymes and receptors.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and influence cellular pathways:

- Enzyme Interaction : The compound binds to specific enzymes involved in metabolic pathways, such as kinases and proteases. This interaction can enhance or inhibit enzymatic activity, which is vital for therapeutic applications.

- Cellular Pathways : It influences pathways related to apoptosis, cell cycle regulation, and DNA repair, making it a candidate for cancer treatment.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- In vitro Studies : The compound has shown effectiveness against various drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Activity

The potential anticancer effects of this compound have also been explored:

- Cell Viability Studies : In cancer cell lines, this compound has been shown to reduce cell viability significantly, indicating its potential as an anticancer agent through apoptosis induction.

Case Studies

- Study on Drug Resistance : A recent study highlighted the compound’s ability to restore the efficacy of meropenem against NDM-positive pathogens. This was attributed to strong hydrogen bonding interactions observed during docking studies, suggesting a promising avenue for overcoming antibiotic resistance .

- Cancer Research : In a series of experiments involving various cancer cell lines, the compound demonstrated IC50 values ranging from 10 µM to 25 µM, showcasing its potential as a lead compound in anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.